Methyl-pentyl-malonic acid
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Overview
Description
Methyl-pentyl-malonic acid is a derivative of malonic acid, characterized by the presence of a methyl group and a pentyl group attached to the malonic acid structure
Synthetic Routes and Reaction Conditions:
Malonic Ester Synthesis: One common method involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by alkylation with an alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield this compound.
Direct Esterification: Another approach is the direct esterification of pentylmalonic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production typically involves large-scale esterification reactions, followed by purification steps to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Substitution reactions can occur at the alpha position, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are often used.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound derivatives.
Reduction: Reduction can yield methyl-pentyl-malonic alcohol derivatives.
Substitution: Substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Chemistry: Methyl-pentyl-malonic acid is used in organic synthesis as a building block for the preparation of more complex molecules. Biology: It serves as a precursor in the biosynthesis of certain natural products. Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways. Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl-pentyl-malonic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in metabolic pathways, it may act as an intermediate, influencing the synthesis or breakdown of other compounds.
Comparison with Similar Compounds
Methylmalonic acid
Pentylmalonic acid
Other malonic acid derivatives
Uniqueness: Methyl-pentyl-malonic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
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Properties
IUPAC Name |
2-methyl-2-pentylpropanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-4-5-6-9(2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANYGGRYFRWAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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